molecular formula C19H13Cl2N3O5S B6090443 2-chloro-5-{[(4-chlorophenyl)amino]sulfonyl}-N-(3-nitrophenyl)benzamide

2-chloro-5-{[(4-chlorophenyl)amino]sulfonyl}-N-(3-nitrophenyl)benzamide

Cat. No.: B6090443
M. Wt: 466.3 g/mol
InChI Key: FOGCXFKJRMLFDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-5-{[(4-chlorophenyl)amino]sulfonyl}-N-(3-nitrophenyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound is commonly referred to as CCNSB, and it has been found to exhibit promising biological activity in various studies.

Mechanism of Action

The mechanism of action of CCNSB is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in the regulation of cellular processes. CCNSB has been found to inhibit carbonic anhydrase by binding to the active site of the enzyme, which results in the reduction of pH in the body. CCNSB has also been found to induce apoptosis in cancer cells by activating various signaling pathways involved in the regulation of cell death.
Biochemical and Physiological Effects:
CCNSB has been found to exhibit various biochemical and physiological effects. It has been found to exhibit potent inhibitory activity against carbonic anhydrase, which is involved in the regulation of pH in the body. CCNSB has also been found to induce apoptosis in cancer cells by activating various signaling pathways involved in the regulation of cell death. Furthermore, CCNSB has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

CCNSB has several advantages for lab experiments. It is a potent inhibitor of various enzymes and signaling pathways involved in the regulation of cellular processes. Furthermore, CCNSB exhibits high selectivity towards its target enzymes, which makes it a valuable tool for studying the biological activity of these enzymes. However, CCNSB also has some limitations for lab experiments. It has low solubility in aqueous solutions, which can make it difficult to administer in vivo. Furthermore, CCNSB has not been extensively studied for its potential toxicity and side effects, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of CCNSB. One potential direction is the development of CCNSB-based drugs for the treatment of cancer and other diseases. Furthermore, the study of the mechanism of action of CCNSB can provide valuable insights into the regulation of cellular processes and the development of new therapeutic targets. Additionally, the synthesis of new derivatives of CCNSB can provide valuable tools for studying the biological activity of various enzymes and signaling pathways.

Synthesis Methods

The synthesis of CCNSB involves the reaction of 2-chloro-5-nitrobenzoic acid with 4-chloroaniline and chlorosulfonic acid to form the intermediate compound, which is then treated with N-(3-nitrophenyl)benzamide to obtain the final product. The reaction is carried out under controlled conditions, and the purity of the product is ensured through various analytical techniques such as HPLC and NMR spectroscopy.

Scientific Research Applications

CCNSB has been extensively studied for its potential applications in drug development. It has been found to exhibit potent inhibitory activity against various enzymes such as carbonic anhydrase, which is involved in the regulation of pH in the body. CCNSB has also been found to exhibit anti-cancer activity by inducing apoptosis in cancer cells. Furthermore, CCNSB has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

Properties

IUPAC Name

2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(3-nitrophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Cl2N3O5S/c20-12-4-6-13(7-5-12)23-30(28,29)16-8-9-18(21)17(11-16)19(25)22-14-2-1-3-15(10-14)24(26)27/h1-11,23H,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOGCXFKJRMLFDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C2=C(C=CC(=C2)S(=O)(=O)NC3=CC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl2N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.